![molecular formula C13H23NO2Si B1600345 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde CAS No. 869542-45-0](/img/structure/B1600345.png)
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
Overview
Description
“2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” is a heterocyclic organic compound with the empirical formula C13H23NO2Si . It has a molecular weight of 253.41 . This compound is used as a research chemical .
Molecular Structure Analysis
The molecular structure of “2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” can be represented by the SMILES string [H]C(=O)c1cnc(o1)SiC)(C©C)C©C . The InChI representation is 1S/C13H23NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7-11H,1-6H3 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.5030 (lit.) and a density of 0.988 g/mL at 25 °C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
General Methodology for Synthesis of Disubstituted Oxazoles
A foundational aspect of the scientific research applications involving 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde centers around its role in the synthesis of disubstituted oxazoles. Williams and Fu (2010) detailed a general methodology for preparing 2,5-disubstituted-1,3-oxazoles, emphasizing the utility of aldehydes and ketones as substrates. This process involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to generate a reactive C-5 carbanion, which can then engage in cross-coupling reactions, offering a versatile route for synthesizing these oxazoles (Williams & Fu, 2010).
Applications in Supramolecular Chemistry
Further expanding on the versatility of oxazole derivatives, Schulze and Schubert (2014) explored the supramolecular interactions of 1,2,3-triazoles, a closely related chemical motif. Their research highlights the diverse applications of these interactions in supramolecular and coordination chemistry, showcasing the potential of oxazole and triazole derivatives in creating complex molecular architectures. Such interactions can lead to advancements in anion recognition, catalysis, and photochemistry, illustrating the broader scientific implications of compounds related to 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (Schulze & Schubert, 2014).
Direct Arylation Methods
Flegeau, Popkin, and Greaney (2008) discussed a concise approach to consecutively linked oxazoles through direct arylation. This technique allows the installation of various aryl groups at the 2-position of oxazoles, using 2-triisopropylsilyl-4-iodooxazole as the electrophile. Such methodologies underscore the importance of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde in the development of complex oxazole derivatives for potential pharmaceutical applications (Flegeau, Popkin, & Greaney, 2008).
Safety and Hazards
The safety data sheet for “2-(Triisopropylsilyl)oxazole-5-carboxaldehyde” suggests that it should be handled under inert gas and protected from moisture . It is classified as a combustible liquid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves should be used when handling this compound .
Future Directions
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde are currently unknown
Action Environment
The action of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and solvent conditions . .
properties
IUPAC Name |
2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMBIDSILZYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=C(O1)C=O)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471072 | |
Record name | 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |
CAS RN |
869542-45-0 | |
Record name | 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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